molecular formula C31H26N2O5 B12708486 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)- CAS No. 114439-81-5

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)-

Cat. No.: B12708486
CAS No.: 114439-81-5
M. Wt: 506.5 g/mol
InChI Key: GQQPTHILJFHBRJ-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate benzoyl and phenyl derivatives under controlled conditions.

    Cyclization Reactions: Forming the benzoxazinone ring through intramolecular cyclization.

    Amination Reactions: Introducing amino groups using reagents like amines or ammonia.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Conducting reactions in controlled batches to ensure purity and yield.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Introducing different substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agents for treating diseases due to their bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives involves interactions with specific molecular targets and pathways. These compounds may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor-mediated signaling pathways.

    Affect Cellular Processes: Influencing cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Benzoxazin-4-one: The parent compound with a simpler structure.

    Benzoxazoles: Compounds with a similar benzoxazine ring but different substituents.

    Benzoxazines: Related compounds with variations in the ring structure and substituents.

Uniqueness

The uniqueness of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(4-(((3,4-dimethoxyphenyl)methylene)amino)benzoyl)-2-(4-methylphenyl)- lies in its specific substituents and the resulting biological activities. These unique features may confer distinct properties, making it a valuable compound for research and application.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

CAS No.

114439-81-5

Molecular Formula

C31H26N2O5

Molecular Weight

506.5 g/mol

IUPAC Name

3-[4-[(3,4-dimethoxyphenyl)methylideneamino]benzoyl]-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C31H26N2O5/c1-20-8-11-23(12-9-20)31-33(30(35)25-6-4-5-7-26(25)38-31)29(34)22-13-15-24(16-14-22)32-19-21-10-17-27(36-2)28(18-21)37-3/h4-19,31H,1-3H3

InChI Key

GQQPTHILJFHBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)N=CC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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